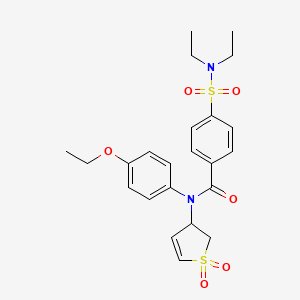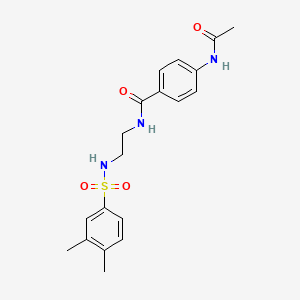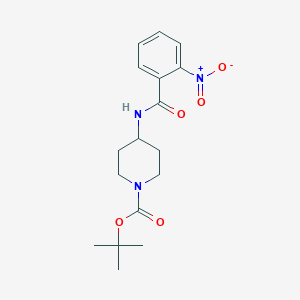
4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C23H28N2O6S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrases
Sulfonamide compounds, including aromatic sulfonamides, have been extensively studied for their inhibitory effects on carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration, acid-base balance, and CO2 transport. For instance, Supuran, Maresca, Gregáň, and Remko (2013) discovered that specific aromatic sulfonamides exhibit nanomolar half-maximal inhibitory concentrations against several CA isoenzymes, highlighting their potential for therapeutic and investigative applications in understanding CA-related disorders (Supuran, Maresca, Gregáň, & Remko, 2013).
Stability and Inhibitory Activity of Thieno[1,3]oxazin-4-ones
In another study, Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, and Eger (1999) synthesized and evaluated a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones for their inhibitory activity toward human leukocyte elastase, demonstrating the chemical stability and potential biological relevance of these compounds. This type of research underscores the importance of structural modifications in enhancing the stability and activity of sulfonamide derivatives for biological applications (Gütschow et al., 1999).
Photophysical Properties and Stability
Research into the photophysical properties of sulfonamide compounds, such as those conducted by Padalkar, Lanke, Chemate, and Sekar (2015), further broadens our understanding of these chemicals. They explored the absorption, emission, and quantum yields of novel fluorescent triazole derivatives, providing insights into the potential use of sulfonamides in developing fluorescent markers for scientific and medical imaging (Padalkar, Lanke, Chemate, & Sekar, 2015).
Enzyme Inhibition for Therapeutic Targets
Additionally, sulfonamide derivatives have been synthesized and evaluated for their inhibition of various enzymes beyond carbonic anhydrases, showing potential as therapeutic agents. For example, Ulus, Yeşildağ, Tanc, Bülbül, Kaya, and Supuran (2013) synthesized novel acridine sulfonamide compounds and investigated their inhibitory activities against cytosolic carbonic anhydrase isoforms, revealing structure-activity relationships that could guide the design of enzyme inhibitors (Ulus et al., 2013).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S2/c1-4-24(5-2)33(29,30)22-13-7-18(8-14-22)23(26)25(20-15-16-32(27,28)17-20)19-9-11-21(12-10-19)31-6-3/h7-16,20H,4-6,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKWYVCACEBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2869498.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2869500.png)
![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)
![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)


![2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2869511.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2869513.png)
![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2869514.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide](/img/structure/B2869518.png)
